4-(Propane-1-sulfonamido)benzoic acid
CAS No.: 53957-53-2
Cat. No.: VC4956261
Molecular Formula: C10H13NO4S
Molecular Weight: 243.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53957-53-2 |
|---|---|
| Molecular Formula | C10H13NO4S |
| Molecular Weight | 243.28 |
| IUPAC Name | 4-(propylsulfonylamino)benzoic acid |
| Standard InChI | InChI=1S/C10H13NO4S/c1-2-7-16(14,15)11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |
| Standard InChI Key | OUGORDGQIQRLMG-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a benzoic acid moiety () substituted at the 4-position with a propane-1-sulfonamido group (). The sulfonamide bridge connects the aromatic ring to the linear propyl chain, distinguishing it from its isomeric counterpart, 4-(propane-2-sulfonamido)benzoic acid, which features an isopropyl group .
Key Structural Features:
Crystallographic Data
While no crystal structure data exists specifically for this compound, analogous benzoic acid derivatives (e.g., 4-(methoxycarbonyl)benzoic acid) exhibit monoclinic crystal systems with space groups, suggesting potential similarities in packing arrangements .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a two-step protocol:
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Sulfonylation: Reacting 4-aminobenzoic acid with propane-1-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in dichloromethane (DCM) at 0–25°C.
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Workup: Quenching with aqueous HCl, followed by extraction and recrystallization from ethanol/water .
Optimization Strategies:
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Continuous Flow Reactors: Industrial-scale production employs flow chemistry to enhance yield (reported up to 95%) and reduce reaction times.
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Solvent Selection: Methanol, ethanol, or toluene are preferred for their compatibility with sulfonamide formation .
Physicochemical Properties
Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 243.28 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Soluble in polar solvents | |
| LogP (Predicted) | ~1.5 (higher than isopropyl analog ) | - |
Spectroscopic Data
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NMR (DMSO-d):
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IR (KBr): 1680 cm (C=O), 1350–1150 cm (S=O).
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors (e.g., Vemurafenib analogs) through coupling reactions with heterocyclic moieties .
Comparative Analysis with Isomers
| Property | 1-Sulfonamido Isomer | 2-Sulfonamido Isomer |
|---|---|---|
| Molecular Formula | Same | |
| LogP | ~1.5 | 1.2 |
| Synthesis Cost | Lower (linear alkyl chain) | Higher (branched chain) |
The linear propyl chain in the 1-sulfonamido isomer enhances lipophilicity, potentially improving membrane permeability in drug design .
Future Directions
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Structure-Activity Studies: Explore modifications to the sulfonamide or benzoic acid groups to enhance bioavailability.
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Crystallography: Resolve crystal structures to guide computational modeling.
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